3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of novel triazole compounds, highlighting their significant antimicrobial properties. For instance, novel 1,2,4-triazoles and triazolo[1,3,4]thiadiazoles were synthesized, characterized, and shown to exhibit substantial antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Abbady, 2014).
Antifungal and Antidepressant Activities
Another study focused on the synthesis of piperidine-based triazole derivatives, revealing significant anti-arrhythmic and potentially antidepressant activities. This research opens avenues for the development of new therapeutic agents targeting arrhythmia and depression (Abdel‐Aziz, 2009).
Pharmacological Evaluation
A pharmacological evaluation of novel piperazine derivatives was conducted, showing promising results in antidepressant and antianxiety activities. Such findings suggest the compound's utility in treating mood disorders, providing a foundation for further investigation into related triazole compounds (Kumar, 2017).
Antifungal Agents
Research into the synthesis of novel 1,2,4-triazines possessing triazole and piperidine rings highlighted their in vitro antifungal activity. This study developed structure-activity relationships (SAR) for these compounds, identifying promising candidates for antifungal applications (Sangshetti & Shinde, 2010).
Synthesis and SAR of Antifungal Agents
An improved protocol for synthesizing a series of 1,2,4-triazines has been presented, showing their antifungal activities and providing a basis for SAR development. This research indicates the potential of such compounds in antifungal drug development (Sangshetti & Shinde, 2010).
Properties
IUPAC Name |
3-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-16-6-2-5-9-19(16)26-20(23-24-22(26)28)14-17-10-12-25(13-11-17)21(27)15-29-18-7-3-4-8-18/h2,5-6,9,17-18H,3-4,7-8,10-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQMNSKTHUJXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CSC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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